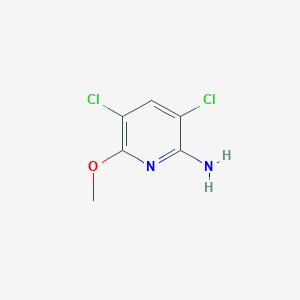

2-Amino-3,5-dichloro-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKBZRQXQZCUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3,5 Dichloro 6 Methoxypyridine

Established Synthetic Routes to Halogenated Aminopyridines

Traditional methods for synthesizing halogenated aminopyridines often involve multi-step processes that start with a simpler pyridine (B92270) derivative. These routes include nitration followed by reduction, direct halogenation, and nucleophilic substitution reactions like ammonolysis and methoxylation.

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions like nitration can be challenging and often require harsh conditions. nih.govnih.gov

The synthesis of precursors to the target compound can begin with the nitration of a dichloropyridine. For instance, 2,6-dichloropyridine (B45657) can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,6-dichloro-3-nitropyridine (B41883). google.com This intermediate is crucial as it positions a nitro group adjacent to a chlorine atom, setting the stage for subsequent functionalization. The reduction of the nitro group to an amine is a key final step in many such syntheses. A variety of reducing agents can be employed, with metallic reduction, such as using stannous chloride in hydrochloric acid, being a conventional method. google.com For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using this approach. google.com Another example is the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine, which involves the reduction of a nitro-substituted precursor using iron in acetic acid. researchgate.net

The regiochemistry of nitration is highly dependent on the existing substituents on the pyridine ring. For 2-aminopyridine (B139424), nitration can yield a mixture of isomers, with 2-amino-5-nitropyridine (B18323) often being the main product. sapub.org

Table 1: Example of Nitration Reaction for a Dichloropyridine Precursor

| Starting Material | Reagents | Product | Yield | Purity (GC) | Source |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Concentrated H₂SO₄, fuming HNO₃ | 2,6-Dichloro-3-nitropyridine | 75.38% | 99.5% | google.com |

Ammonolysis is a nucleophilic substitution reaction where an amine group is introduced by reacting a halo-substituted pyridine with ammonia (B1221849). The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of other activating groups. For example, the chlorine atom in 2,6-dichloro-3-nitropyridine can be selectively replaced. Reacting this compound with aqueous ammonia in methanol (B129727) can yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com

Direct halogenation of pyridines is another key strategy. Because pyridine is an electron-deficient heterocycle, electrophilic halogenation often requires high temperatures or strong acids. nih.govyoutube.com However, the presence of an activating group like an amino group facilitates further halogenation. A synthetic method for 2-amino-3,5-dichloropyridine (B145740) involves the direct chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com This highlights how a pre-existing amino and chloro group can direct the position of subsequent halogenation to form the desired polysubstituted product. More advanced strategies for selective halogenation are continually being developed, sometimes involving the temporary transformation of the pyridine into a more reactive intermediate. nih.govchemrxiv.org

Table 2: Example of Ammonolysis for a Dichloronitropyridine

| Starting Material | Reagents | Temperature | Product | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | 25% Aqueous NH₃, Methanol | 35-40 °C | 2-Amino-6-chloro-3-nitropyridine | 56.45% | 99.3% | google.com |

The introduction of a methoxy (B1213986) group onto the pyridine ring is typically achieved through nucleophilic substitution of a halogen atom with a methoxide (B1231860) source, such as sodium methoxide. This reaction is particularly effective when the halogen is at an activated position (e.g., positions 2, 4, or 6) and further enhanced by electron-withdrawing groups on the ring.

In a key step towards a structure similar to the target compound, 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol. google.comchemicalbook.com This reaction selectively displaces the chlorine atom to yield 2-amino-6-methoxy-3-nitropyridine in high yield. google.comchemicalbook.com The reaction proceeds smoothly at temperatures between 25-30°C. google.com This specific transformation demonstrates the feasibility of introducing the 6-methoxy group in the presence of both an amino and a nitro group, which is a critical step in building the final 2-Amino-3,5-dichloro-6-methoxypyridine structure.

Table 3: Example of Methoxylation of a Chloroaminonitropyridine

| Starting Material | Reagents | Temperature | Product | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 25-30 °C | 2-Amino-6-methoxy-3-nitropyridine | 86.5% | 99.0% | google.comchemicalbook.com |

Novel and Green Synthetic Approaches for this compound Analogues

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly methods. For pyridine synthesis, this has led to the rise of multicomponent reactions and novel catalytic systems that can construct complex pyridine scaffolds from simple precursors in a single step.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.gov These reactions are highly efficient and allow for the rapid generation of diverse molecular libraries. nih.govacsgcipr.org Several classical named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, fall under this category and are widely used to construct pyridine rings. acsgcipr.orgnih.gov

Modern MCRs offer access to a wide range of functionalized pyridines. acsgcipr.org For instance, a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiophenol can produce 2-amino-3,5-dicarbonitrile-6-thio-pyridines. capes.gov.br Another approach involves a two-pot, three-component synthesis of polysubstituted pyridines via a catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.govwhiterose.ac.uk These methods build the pyridine ring from acyclic components, offering a different strategic approach compared to the functionalization of a pre-formed pyridine ring.

The use of catalysts, particularly those that are inexpensive and environmentally benign, is a cornerstone of green chemistry. Boric acid has emerged as a mild and effective catalyst for various organic transformations, including the synthesis of pyridine analogues. It has been successfully used to catalyze the one-pot, three-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines in an aqueous medium, providing high yields and shorter reaction times. capes.gov.br

Other catalytic systems are also prominent in modern pyridine synthesis. Palladium-catalyzed cross-coupling reactions are frequently used to form C-C bonds, for example, in the synthesis of pyridinylboronic acids, which are themselves versatile intermediates. arkat-usa.orgorgsyn.org Furthermore, copper-catalyzed cascade reactions have been developed to assemble highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov These catalytic methods provide powerful and modular routes to access diverse pyridine structures that would be difficult to obtain through classical methods.

Precursor and Intermediate Synthesis Strategies for Polysubstituted Pyridines

The synthesis of a complex molecule like this compound relies heavily on the strategic construction of its precursors and intermediates. A common pathway to related structures, such as 2,3-diamino-6-methoxypyridine, involves a multi-step process starting from simpler, commercially available pyridines. google.com

For instance, the synthesis of the intermediate 2-amino-6-methoxy-3-nitropyridine is achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol. google.comchemicalbook.com This reaction proceeds with a high yield of 86.5%. google.comchemicalbook.com The precursor, 2-amino-6-chloro-3-nitropyridine, can be obtained via ammonolysis of 2,6-dichloro-3-nitropyridine. google.com This foundational precursor, 2,6-dichloro-3-nitropyridine, is synthesized by the nitration of 2,6-dichloropyridine. google.com

Another critical intermediate is 2-amino-3,5-dichloropyridine. A synthetic method for this compound involves the reaction of 2-amino-5-chloropyridine with N-chlorosuccinimide (NCS) in a suitable solvent. google.com This approach is designed to overcome the challenges of by-product formation and difficult purification associated with other methods. google.com

More general strategies for accessing polysubstituted pyridines often involve building the ring from acyclic precursors. organic-chemistry.org These methods offer high regiocontrol and facile variation of substituents. organic-chemistry.org Key precursor strategies include:

From 1,5-Dicarbonyl Derivatives : The olefin cross-metathesis reaction provides a rapid route to α,β-unsaturated 1,5-dicarbonyl compounds, which serve as effective precursors to pyridines with diverse substitution patterns. organic-chemistry.org

From N-propargylic β-enaminones : These intermediates can be cyclized to form polysubstituted pyridines in the presence of a copper bromide (CuBr) catalyst. organic-chemistry.org

From 1,4-Oxazinone Precursors : These intermediates, prepared from acetylene (B1199291) dicarboxylate and beta-amino alcohols, can undergo a tandem cycloaddition/cycloreversion reaction with an alkyne to yield substituted pyridine products. sciprofiles.comacs.org

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is paramount for maximizing yield, minimizing reaction time, and enhancing the sustainability of the synthesis. The choice of catalyst, solvent, temperature, and reactants can dramatically influence the outcome of a reaction.

In the synthesis of pyridine-2-yl substituted ureas, for example, reaction conditions were optimized by adjusting the stoichiometry of the reactants and the amount of catalyst. researchgate.net It was found that using 1.5 equivalents of dimethylcyanamide (B106446) with methanesulfonic acid as a catalyst led to the almost full conversion of the starting pyridine N-oxide. researchgate.net This highlights the importance of fine-tuning reactant ratios. researchgate.net

The choice of solvent and energy source is also critical. As mentioned earlier, using microwave irradiation in ethanol (B145695) can slash reaction times from hours to minutes while increasing yields compared to conventional refluxing. nih.gov The principles of green chemistry are increasingly being applied, favoring the use of environmentally benign solvents like water or ethanol and minimizing waste. researchgate.netrsc.org A photocatalytic method for synthesizing cyclobutanols utilized water as both the solvent and a reactant, operating at room temperature under visible light, thereby avoiding harsh organic solvents. rsc.org This reaction was also highly sensitive to the atmosphere, with the exclusion of oxygen being critical for success. rsc.org

Avoiding high temperatures can be achieved by performing condensation reactions under acidic conditions. baranlab.org Furthermore, the development of solvent-free and halide-free synthesis methods represents a significant advance in creating more atom-economical and environmentally friendly processes. researchgate.net

Table 2: Examples of Optimized Reaction Parameters in Pyridine Synthesis

| Parameter Optimized | System | Observation | Source |

|---|---|---|---|

| Energy Source | Pyridine synthesis from p-formylphenyl-4-toluenesulfonate | Microwave (2-7 min) is significantly faster and higher yielding than conventional reflux (6-9 h). | nih.gov |

| Reactant Stoichiometry | Synthesis of pyridine-2-yl ureas | Reducing dimethylcyanamide from 2.0 to 1.5 equivalents proved optimal for full conversion. | researchgate.net |

| Solvent & Atmosphere | Photocatalytic trifunctionalization of [1.1.1]propellane | Water was used as a green solvent; an oxygen-free environment was critical for the radical cascade. | rsc.org |

| Catalyst | Three-component pyridine synthesis | Metal Lewis acid catalysts were assessed to find a high-yielding system. | researchgate.net |

Advanced Purification and Isolation Techniques in Pyridine Synthesis

The synthesis of polysubstituted pyridines often yields crude products containing unreacted starting materials and various by-products, making purification a critical step. vcu.edugoogle.com Conventional methods like recrystallization are common but can lead to significant loss of product. google.com Therefore, more advanced and efficient techniques are often required.

For large-scale industrial production, specific distillation techniques are employed. A patented method for purifying crude pyridine involves an initial alkali treatment followed by distillation. google.com The purity can be further enhanced by adding an acid or water before the alkali treatment. google.com This process effectively reduces impurities like imines and aldehydes. google.com When pyridine forms a minimum-boiling azeotrope with water, it cannot be completely separated by conventional distillation. google.com In such cases, extractive distillation, using agents like isophorone (B1672270) or sulfolane, is an effective method for separation. google.com

On a laboratory scale, chromatographic techniques are indispensable for achieving high purity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific pyridine derivatives from complex mixtures. flash-chromatography.com Systems using columns like the Waters X-bridge coupled with Mass Spectrometry (MS) for detection allow for precise separation and identification of the desired compound. flash-chromatography.com Affinity chromatography is another advanced technique, although it is more commonly applied to the purification of biological molecules like pyridine nucleotide-linked dehydrogenases. nih.govsemanticscholar.org This method uses ligands with specific affinity for the target molecule to separate it from a crude extract. nih.gov

Simpler, yet effective, lab procedures include extraction and treatment with activated charcoal to remove colored impurities, followed by evaporation of the solvent. psu.edu The purity of the isolated product is typically verified using analytical methods such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

The FT-IR spectrum of 2-Amino-3,5-dichloro-6-methoxypyridine is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. By comparing with analogous molecules, a detailed assignment of these bands can be predicted.

The amino group (-NH₂) typically shows distinct stretching vibrations. For related 2-aminopyridine (B139424) compounds, asymmetric and symmetric N-H stretching modes are observed in the regions of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, respectively. mdpi.comchemicalbook.com The N-H bending or "scissoring" vibration is expected to appear around 1606–1654 cm⁻¹. mdpi.comchemicalbook.com

The aromatic pyridine (B92270) ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the ring are typically found in the 1400-1625 cm⁻¹ range. organicchemistrydata.org The C-N stretching of the amino group attached to the ring is anticipated between 1330-1260 cm⁻¹. chemicalbook.com

The substituents also produce key signals. The C-O-C stretching of the methoxy (B1213986) group is expected to produce a strong band, while the C-Cl stretching vibrations are typically observed at lower frequencies, generally in the 600-800 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | 3410 - 3500 | -NH₂ |

| Symmetric N-H Stretch | 3300 - 3400 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | -OCH₃ |

| N-H Scissoring (Bending) | 1600 - 1650 | -NH₂ |

| Ring C=C and C=N Stretch | 1400 - 1625 | Pyridine Ring |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Methoxy Ether |

| C-O-C Symmetric Stretch | 1020 - 1060 | Methoxy Ether |

Raman spectroscopy provides complementary information to FT-IR analysis. For pyridine and its derivatives, the ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often prominent in the Raman spectrum. chemicalbook.com Studies on similar molecules like 2-amino-5-chloropyridine (B124133) have utilized Raman spectroscopy to confirm vibrational assignments made by IR. chemicalbook.com For the title compound, strong Raman signals are expected for the symmetric vibrations of the pyridine ring and the C-Cl bonds. A computed Raman spectrum for the closely related 2-Amino-3-methoxypyridine provides a useful reference for expected band positions, which are then shifted by the electronic and mass effects of the chlorine atoms.

Table 2: Predicted Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Symmetric N-H Stretch | 3300 - 3400 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Ring Breathing Mode | 980 - 1050 | Pyridine Ring |

| C-O-C Symmetric Stretch | 1020 - 1060 | Methoxy Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the different types of protons.

Aromatic Proton (C₄-H): There is a single proton attached to the pyridine ring at the C4 position. It is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine atoms and the electron-donating amino group.

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift of amine protons can vary and is dependent on solvent and concentration.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet.

Spectra of related compounds, such as 2-Amino-3,5-dichloropyridine (B145740), show aromatic protons in the range of 7.5-8.0 ppm. chemicalbook.com The methoxy protons in 2-methoxypyridine (B126380) appear around 3.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| C₄-H | 7.6 - 7.9 | Singlet | 1H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts can be predicted by considering the additive effects of the substituents on the pyridine ring, using data from fragments like 2-methoxypyridine and 3,5-dichloropyridine.

C2: Attached to both the electron-donating -NH₂ and -OCH₃ groups, its chemical shift will be significantly affected, likely appearing downfield.

C6: Attached to the electron-donating -OCH₃ group and the nitrogen atom, also expected to be downfield.

C3 & C5: These carbons are directly bonded to electronegative chlorine atoms, which will cause a significant downfield shift.

C4: This carbon is situated between two chlorine-bearing carbons, which will influence its chemical environment.

-OCH₃ Carbon: The carbon of the methoxy group typically appears in the 50-60 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 155 - 160 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C5 | 118 - 123 |

| C6 | 150 - 155 |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and provides information about the structure through analysis of fragmentation patterns.

The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a distinctive cluster of peaks. There will be a molecular ion peak (M), an M+2 peak, and an M+4 peak, with relative intensities in an approximate ratio of 9:6:1.

Common fragmentation pathways for such molecules involve the loss of stable radicals or small molecules. For the title compound, likely fragmentations would include:

Loss of a methyl radical from the methoxy group ([M-15]⁺).

Loss of a methoxy radical ([M-31]⁺).

Loss of a chlorine atom ([M-35]⁺ or [M-37]⁺).

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion (with 2 ³⁵Cl) | 208 | Base peak of the isotopic cluster. |

| [M+2]⁺ | Molecular Ion (with 1 ³⁵Cl, 1 ³⁷Cl) | 210 | Approx. 65% intensity of M⁺. |

| [M+4]⁺ | Molecular Ion (with 2 ³⁷Cl) | 212 | Approx. 10% intensity of M⁺. |

| [M-15]⁺ | Loss of -CH₃ | 193 | Isotopic pattern for 2 Cl atoms remains. |

| [M-31]⁺ | Loss of -OCH₃ | 177 | Isotopic pattern for 2 Cl atoms remains. |

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Calculated Monoisotopic Mass | 191.9857 u |

| Ionization Mode | Typically Electrospray Ionization (ESI) |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

This table presents the theoretical HRMS data for this compound based on its chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for separating complex mixtures and identifying the products and metabolites of a target compound. In the context of drug discovery and development, understanding the metabolic fate of a pyridine derivative is crucial. Although specific LC-MS studies on the metabolites of this compound are not documented, general methodologies for the analysis of amino metabolites are well-established. These methods often involve derivatization to enhance sensitivity and chromatographic separation. For instance, derivatization with reagents like 5-aminoisoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (5-AIQC) allows for the simultaneous quantification of numerous amino-containing metabolites using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Such an approach could be readily adapted to study the biotransformation products of this compound.

Gas Chromatography-Mass Selective Detection (GC/MSD) for Trace Analysis

Gas Chromatography coupled with a Mass Selective Detector (GC/MSD) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for trace analysis in environmental samples or for monitoring reaction impurities. The successful application of GC/MSD depends on the thermal stability and volatility of the analyte. Given the structure of this compound, it is expected to be amenable to GC/MS analysis, potentially after derivatization of the amino group to improve its chromatographic properties. This technique is routinely used for the analysis of various organic compounds, including metabolites, where methods are chosen to separate, identify, and quantify analytes in biological samples.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The position and intensity of the absorption bands are sensitive to the molecular structure, substituents, and the solvent environment.

For pyridine derivatives, the electronic spectra typically show bands arising from π → π* and n → π* transitions. Studies on the closely related compound, 2-amino-3,5-dichloro-2,6-difluoropyridine, revealed a band system corresponding to the ¹A₁g → ¹B₁u transition of benzene. Another related compound, 2-amino-3,5-dibromopyridine (B40352), exhibits a broad absorption band at 255 nm in its UV-Vis spectrum. Similarly, 2-amino-5-chloropyridine tetrachloromercurate shows a cut-off wavelength at 348 nm. Based on these analogues, this compound is expected to exhibit characteristic absorption bands in the UV region, influenced by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing chloro substituents. The solvent polarity is also expected to influence the position of these bands, a phenomenon known as solvatochromism, which has been observed in other 2-aminopyridine derivatives.

| Related Compound | Absorption Maximum (λmax) | Reference |

| 2-amino-3,5-dibromopyridine | 255 nm | |

| 2-amino-5-chloropyridine tetrachloromercurate | 348 nm (cut-off) |

This table summarizes the UV-Vis absorption data for compounds structurally related to this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis of Related Pyridine Derivatives

While a single crystal X-ray structure of this compound has not been reported, extensive crystallographic studies have been conducted on a variety of substituted pyridine derivatives. For example, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) reveals a planar pyridine ring with the molecule crystallizing in the monoclinic space group P2₁/c. In another example, 5-chloropyridine-2,3-diamine, the two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance. The analysis of 2-amino-3,5-dibromopyridine showed that the unit cell contains four molecules that form dimers. These studies on related structures provide a strong basis for predicting the likely solid-state conformation of this compound, which would likely feature a nearly planar pyridine ring with specific orientations of its substituents.

| Related Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 4-amino-3,5-dichloropyridine | Monoclinic | P2₁/c | Supramolecular chains via N—H⋯N hydrogen bonding | |

| 5-chloropyridine-2,3-diamine | Monoclinic | P2₁/n | Spiral hydrogen-bonded columns | |

| 2-amino-3,5-dibromopyridine | Monoclinic | P2₁/c | Dimer formation through N-H...N hydrogen bonding |

This table presents crystallographic data for pyridine derivatives structurally similar to this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In pyridine derivatives containing an amino group, N—H⋯N hydrogen bonds are a common and dominant feature, often leading to the formation of dimers, chains, or more complex networks. For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, molecules are assembled into supramolecular chains extending along the b-axis direction through strong N—H⋯N hydrogen bonding. These chains are further interconnected by offset π–π stacking interactions. In 5-chloropyridine-2,3-diamine, the amino groups and the pyridine nitrogen atom are involved in intermolecular hydrogen bonding, resulting in the formation of spiral hydrogen-bonded columns. Given the presence of an amino group, a pyridine nitrogen, and chloro substituents, the crystal structure of this compound is expected to be stabilized by a network of N—H⋯N hydrogen bonds, and potentially C—H⋯O, C—H⋯Cl, and halogen-π interactions.

Computational and Theoretical Investigations of 2 Amino 3,5 Dichloro 6 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure and vibrational characteristics of 2-Amino-3,5-dichloro-6-methoxypyridine.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize its molecular geometry.

The optimization process involves finding the minimum energy conformation of the molecule. Theoretical calculations have shown a high degree of correlation with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. For instance, the calculated bond lengths and angles are in close agreement with experimentally determined values.

Key optimized geometric parameters, such as the bond lengths of C-Cl, C-N, and C-O, and the bond angles within the pyridine (B92270) ring, have been systematically calculated. The planarity of the pyridine ring and the orientation of the amino and methoxy (B1213986) substituent groups are critical aspects revealed by these geometry optimizations.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N8 | 1.356 Å |

| Bond Length | C3-Cl9 | 1.737 Å |

| Bond Length | C5-Cl10 | 1.739 Å |

| Bond Length | C6-O7 | 1.348 Å |

| Bond Angle | N1-C2-N8 | 118.6° |

| Bond Angle | C2-C3-Cl9 | 117.9° |

| Bond Angle | C4-C5-Cl10 | 118.9° |

| Bond Angle | N1-C6-O7 | 119.5° |

Data sourced from theoretical calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculations help in assigning the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

The theoretical vibrational spectrum for this compound has been computed using the same DFT/B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, leading to better agreement with experimental data.

Significant vibrational modes include the N-H stretching vibrations of the amino group, C-H stretching of the methoxy group and the pyridine ring, C=C and C-N stretching vibrations within the ring, and the C-Cl stretching modes. The potential energy distribution (PED) analysis is also utilized to provide a quantitative assignment of the vibrational bands.

Electronic Structure Analysis

The electronic properties of this compound are explored through the analysis of its molecular orbitals and electrostatic potential, which are key to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the amino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, particularly the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity.

The HOMO-LUMO energy gap is a measure of the excitability of a molecule. A smaller energy gap suggests that the molecule is more reactive. For this compound, the calculated energy gap is approximately 4.28 eV.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative basis for predicting the chemical behavior of the molecule.

Table 2: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.14 |

| LUMO Energy | ELUMO | -1.86 |

| Energy Gap | ΔE | 4.28 |

| Ionization Potential | I | 6.14 |

| Electron Affinity | A | 1.86 |

| Chemical Potential | μ | -4.00 |

| Chemical Hardness | η | 2.14 |

| Electrophilicity Index | ω | 3.73 |

Data sourced from theoretical calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values.

In the MEP map of this compound, the most negative potential (red and yellow regions) is located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These areas are susceptible to electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms of the amino group, making these sites prone to nucleophilic attack. The MEP analysis thus provides a clear picture of the reactive sites of the molecule, which is consistent with the FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

No publications were identified that have conducted and reported on TD-DFT simulations to determine the electronic spectra of this compound. This type of analysis is crucial for understanding a molecule's optical properties and electronic transitions, but it has not been specifically applied to this compound in the available literature.

Charge Transfer Complex Studies Involving Pyridine Derivatives

Similarly, there is a lack of research on charge transfer complexes involving this compound.

Chemical Reactivity and Derivatization Studies of 2 Amino 3,5 Dichloro 6 Methoxypyridine

Reactivity of the Amino Substituent

The exocyclic amino group at the C2 position is a key site for derivatization. Its nucleophilic character allows it to readily participate in a variety of common transformations, including acylation, alkylation, and condensation reactions.

Acylation: The amino group can be acylated using standard reagents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield 2-acetamido-3,5-dichloro-6-methoxypyridine. This transformation is not only a method for functionalization but can also serve as a protecting strategy or to modulate the electronic properties of the pyridine (B92270) ring. Protecting the amino group as an amide can influence subsequent reactions, for example, by altering the regioselectivity of electrophilic substitutions. google.com

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. This reaction introduces alkyl chains, which can be further functionalized. The conditions for such reactions must be carefully controlled to avoid quaternization of the pyridine ring nitrogen.

Condensation and Cyclization: The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems. It can undergo condensation reactions with α-haloketones, a process known as the Chichibabin reaction, to form imidazo[1,2-a]pyridines. amazonaws.com Similarly, reaction with β-ketoesters or other bifunctional reagents can lead to the formation of various fused pyrimidines and other complex heterocyclic structures. These reactions leverage the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen.

Reactivity of the Halogen Substituents (e.g., Nucleophilic Aromatic Substitution)

The two chlorine atoms at the C3 and C5 positions are susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of halopyridines. amazonaws.com The pyridine ring's inherent electron-deficient nature facilitates attack by nucleophiles, a process further activated by the presence of other electron-withdrawing groups. However, the positions of the chloro-substituents relative to the ring nitrogen and other groups determine their relative reactivity.

Nucleophilic Displacement: The chloro groups can be displaced by a variety of nucleophiles. Strong nucleophiles like alkoxides (e.g., sodium methoxide), thiolates, and amines can replace one or both chlorine atoms, providing a direct route to new derivatives. The reaction of various aminopyrimidine and aminopyridine nucleophiles with dichloropyrimidine precursors proceeds effectively to yield substituted products. arkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful tool for functionalizing the C-Cl bonds. Reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings allow for the formation of C-C, C-N, and C-O bonds at these positions. acs.orgresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for building molecular complexity. For example, the Suzuki-Miyaura coupling of heteroaryl chlorides is a well-established method for creating biaryl structures. tcichemicals.com

The selective functionalization of one chloro group over the other can be challenging and may depend on subtle differences in the electronic environment of the C3 and C5 positions, often requiring careful optimization of reaction conditions, catalysts, and ligands. acs.org

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Pyridines

| Reaction Type | Halopyridine Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amination | 2,4-dichloro-6-(3,5-dichlorophenoxy)pyrimidine | 5-methylpyridin-2-amine | - | N-(2-chloro-6-(3,5-dichlorophenoxy)pyrimidin-4-yl)-5-methylpyridin-2-amine | arkat-usa.org |

| Methoxylation | 2-amino-6-chloro-3-nitropyridine (B151482) | Sodium methoxide (B1231860)/Methanol (B129727) | Reflux | 2-amino-6-methoxy-3-nitropyridine (B1334430) | google.com |

| Suzuki-Miyaura Coupling | 3-amino-2-chloropyridine | 2-methylphenylboronic acid | Pd(Amphos)2Cl2 / K2CO3 | 2-(o-tolyl)-3-pyridinamine | tcichemicals.com |

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C6 position is generally less reactive than the chloro-substituents towards nucleophilic attack. However, under certain conditions, it can be cleaved or displaced.

Demethylation: The methoxy group can be cleaved to reveal the corresponding 6-hydroxypyridine derivative. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting pyridone tautomer is a valuable intermediate for further reactions.

Nucleophilic Displacement: While less common, direct displacement of the methoxy group by strong nucleophiles, such as amines, can occur, particularly at high temperatures. This provides an alternative route to 6-substituted amino derivatives. For instance, amination of methoxypyridines has been achieved using specialized conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. This deactivation is significantly enhanced by the two electron-withdrawing chlorine atoms. The sole available position for substitution is C4.

The activating, ortho-, para-directing amino group at C2 would typically direct an incoming electrophile to the C3 and C5 positions, which are already occupied. Its influence at the C4 position (meta to it) is weaker. Therefore, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions at the C4 position. Often, such reactions proceed with low yield or fail entirely. Nitration of 2-aminopyridine itself typically occurs at the 3- and 5-positions after initial N-nitration and rearrangement. sapub.org Given that these positions are blocked in the target compound, direct C-nitration on the ring is highly unlikely under standard conditions.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

2-Amino-3,5-dichloro-6-methoxypyridine is an excellent substrate for synthesizing fused heterocyclic systems, primarily through reactions involving the 2-amino group. The formation of bicyclic and polycyclic structures is a cornerstone of medicinal chemistry, as it introduces conformational rigidity and new pharmacological properties. nih.gov

The reaction of the 2-amino group with 1,3-dielectrophiles is a common strategy. For example, condensation with α,β-unsaturated carbonyl compounds or β-ketoesters can lead to the formation of fused pyrimido[1,2-a]pyridine systems. A widely used method is the reaction with α-haloketones to produce imidazo[1,2-a]pyridines, which are privileged scaffolds in drug discovery. amazonaws.comnih.gov These cyclization reactions typically proceed via an initial nucleophilic attack by the exocyclic amine, followed by a subsequent intramolecular cyclization involving the pyridine nitrogen. amazonaws.com

Table 2: Examples of Fused Heterocycle Synthesis from 2-Aminopyridines

| Starting Material | Reagent | Conditions | Fused System Formed | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Haloketone (e.g., phenacyl bromide) | Heat, catalyst- and solvent-free | Imidazo[1,2-a]pyridine | amazonaws.com |

| 2,3-Diaminopyridine | Heteroylpyruvic Acids | Cyclocondensation | Pyrido[2,3-b]pyrazines | researchgate.net |

| Pyridine-2,3-dicarboximides | Grignard Reagents then Acid | Two steps | Pyrido[2',3' : 3,4]-pyrrolo systems | google.com |

Functionalization Strategies for Further Derivatization

The multiple reactive sites on this compound allow for diverse and strategic functionalization pathways to generate libraries of new compounds.

A typical strategy might involve the following steps:

Selective C-C or C-N Bond Formation: Utilize palladium-catalyzed cross-coupling reactions to selectively functionalize the more reactive of the two C-Cl bonds. For example, a Suzuki coupling could introduce an aryl or heteroaryl substituent.

Modification of the Amino Group: The amino group could be acylated or alkylated. This step can be performed before or after the modification of the halogen substituents, depending on the desired outcome and potential interferences. nih.govmdpi.com

Second Cross-Coupling or Nucleophilic Substitution: The remaining C-Cl bond can be functionalized using a different cross-coupling reaction or a classical SNAr reaction.

Modification of the Methoxy Group: In a final step, the methoxy group could be cleaved to the hydroxypyridine if desired.

This strategic, stepwise approach enables the synthesis of highly complex and diverse molecules from a single, readily available starting material. The unique combination of functional groups makes it a valuable building block in synthetic chemistry.

Investigation of Reaction Mechanisms and Reaction Kinetics

The reactions of this compound are expected to follow well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atoms by nucleophiles proceeds via the classical SNAr mechanism. This is a two-step process involving:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

The rate of this reaction is typically second-order, depending on the concentrations of both the pyridine substrate and the nucleophile. researchgate.netscispace.com The rate-determining step is usually the formation of the Meisenheimer complex. The presence of electron-withdrawing groups (like the second chlorine atom and the ring nitrogen) stabilizes this intermediate, thus accelerating the reaction. scispace.com

Palladium-Catalyzed Cross-Coupling: The mechanism of these reactions is more complex, involving a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination steps. The specific mechanism and kinetics depend heavily on the choice of palladium catalyst, ligands, base, and solvent.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Agrochemical Research

In the realm of agrochemical development, this compound is a key intermediate for creating new herbicides and fungicides designed to protect crops and improve yields. The chlorinated pyridine (B92270) structure is a common feature in many effective pesticides. By modifying the amino and methoxy (B1213986) groups, researchers can fine-tune the biological activity and selectivity of the resulting agrochemicals. For instance, derivatives of 2-Amino-3,5-dichloro-6-methoxypyridine are utilized in the synthesis of compounds that can inhibit or regulate the nitrification of ammonia (B1221849) nitrogen in the soil, potentially reducing the required amount of nitrogen fertilizer.

| Agrochemical Application | Role of this compound |

| Herbicide Synthesis | Serves as a core scaffold for building molecules with herbicidal activity. |

| Fungicide Development | A key starting material for creating new fungicidal compounds. |

| Nitrogen Fertilizer Synergists | Used to synthesize compounds that enhance the efficiency of nitrogen fertilizers. |

Building Block for Pharmaceutical Intermediate Synthesis

The pyridine moiety is a prevalent structural motif in a vast number of pharmaceutical agents. This compound provides a readily available and versatile platform for the synthesis of pharmaceutical intermediates. Its derivatives have been explored for their potential in developing new medications. For example, related aminopyridine structures are integral to the synthesis of various therapeutic agents. The presence of the dichloro substituents allows for selective functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores.

A significant application of related diaminopyridine derivatives is in the synthesis of condensed heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The synthesis of 2,3-diamino-6-methoxypyridine (B1587572), a closely related compound, is a critical step in producing certain 2-mercaptoimidazole condensed ring compounds. google.comgoogle.com

Synthesis of Novel Heterocyclic Systems

The reactivity of the amino group and the chlorine atoms in this compound makes it an excellent precursor for the construction of novel heterocyclic systems. Through cyclization and condensation reactions, a variety of fused and substituted heterocyclic compounds can be synthesized. These reactions often involve the participation of the amino group in the formation of a new ring. For example, aminopyridines can react with various reagents to form triazinones and other complex heterocyclic structures. nih.gov The ability to generate diverse heterocyclic scaffolds is of paramount importance in medicinal chemistry and materials science, as these systems often exhibit unique biological and physical properties.

| Reaction Type | Reagents | Resulting Heterocyclic System |

| Condensation | Aldehydes, Ketones | Schiff bases, fused pyridines |

| Cyclization | Dicarbonyl compounds | Pyrimidines, triazines |

| Nucleophilic Substitution | Amines, Thiols | Substituted aminopyridines, thiopyridines |

Applications in Advanced Material Precursors

The development of advanced materials with tailored properties is a rapidly growing field of research. The unique electronic and structural characteristics of pyridine-based compounds make them attractive candidates for incorporation into polymers and other advanced materials. While specific applications of this compound in this area are still emerging, its potential as a precursor for functional monomers is significant. The dichloro functionality allows for polymerization reactions, while the amino and methoxy groups can be used to tune the material's properties, such as solubility, thermal stability, and photophysical characteristics.

Design and Synthesis of Complex Organic Molecules

Beyond its role in specific applications, this compound is a valuable tool for synthetic chemists engaged in the design and synthesis of complex organic molecules. Its predictable reactivity allows for its incorporation into multi-step synthetic sequences. The chlorine atoms can be selectively replaced or modified through various cross-coupling reactions, providing access to a wide range of substituted pyridine derivatives. The amino group can be acylated, alkylated, or diazotized, further expanding the synthetic possibilities. This versatility enables chemists to construct intricate molecular frameworks with a high degree of control over the final structure.

Supramolecular Chemistry and Crystal Engineering of Substituted Pyridine Derivatives

Crystallographic Studies of Intermolecular Interactions in Pyridine (B92270) Systems

Crystallographic studies are fundamental to understanding the three-dimensional architecture of molecular solids. For substituted pyridines, X-ray diffraction analysis has revealed a rich variety of intermolecular interactions that dictate the crystal packing. These interactions include strong hydrogen bonds, halogen bonds, and weaker C-H···π and π–π stacking interactions. nih.govrsc.orgresearchgate.netrsc.org

In analogous dichlorinated aminopyridine compounds, such as 4-amino-3,5-dichloropyridine (B195902), crystallographic analysis shows that the molecules self-assemble through strong N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov These chains are further interconnected by offset π–π stacking and halogen–π interactions, highlighting the cooperative nature of these forces in building the crystal lattice. nih.gov Similarly, in 2-amino-3,5-dibromopyridine (B40352), molecules form dimers via N-H···N hydrogen bonds. bas.bg

The presence of both chloro and methoxy (B1213986) substituents on the pyridine ring of 2-Amino-3,5-dichloro-6-methoxypyridine suggests a complex interplay of interactions. The chlorine atoms can act as halogen bond donors or acceptors, while the methoxy group can influence the electronic properties of the pyridine ring and participate in weak C-H···O interactions. The amino group is a primary hydrogen bond donor.

Table 1: Crystallographic Data for an Analogous Dichlorinated Aminopyridine Data for 4-Amino-3,5-dichloropyridine

| Parameter | Value | Reference |

| Chemical Formula | C₅H₄Cl₂N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.1332 (4) | nih.gov |

| b (Å) | 9.0884 (4) | nih.gov |

| c (Å) | 7.4246 (3) | nih.gov |

| β (°) | 108.783 (2) | nih.gov |

| Volume (ų) | 647.70 (5) | nih.gov |

This table presents data for an analogous compound to infer potential crystallographic characteristics of this compound.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding is a dominant force in the crystal engineering of aminopyridines. The amino group (–NH₂) is an effective hydrogen bond donor, while the pyridine ring nitrogen is a competent acceptor. This donor-acceptor pairing frequently leads to the formation of robust supramolecular synthons, such as dimers and chains. researchgate.netnih.govresearchgate.net

In the case of this compound, the amino group is expected to form N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule. The presence of a methoxy group at the 6-position, adjacent to the ring nitrogen, could sterically hinder or electronically modulate this interaction. Studies on 2-amino-6-methoxypyridine (B105723) have shown that the methoxy group can prevent the formation of certain hydrogen-bonded complexes due to steric hindrance. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Influence on Packing |

| N-H (Amino) | N (Pyridine) | Strong Hydrogen Bond | Formation of dimers or chains |

| N-H (Amino) | O (Methoxy) | Intramolecular/Intermolecular Hydrogen Bond | Planarization/Conformational locking |

| N-H (Amino) | Cl | Weak Hydrogen Bond | Stabilization of 3D network |

| C-H (Pyridine) | O (Methoxy) | Weak Hydrogen Bond | Fine-tuning of crystal packing |

| C-H (Pyridine) | Cl | Weak Hydrogen Bond | Directional packing influence |

This table is predictive and based on the analysis of functional groups present in the molecule and data from analogous structures.

Co-crystallization and Polymorphism Studies of Pyridine Derivatives

Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. Pyridine derivatives are excellent candidates for co-crystallization due to their ability to form predictable hydrogen bonds with coformers containing functional groups like carboxylic acids or amides. mdpi.comusm.my For this compound, co-crystallization with carboxylic acids could lead to the formation of a robust acid-pyridine heterosynthon. Halogen bonding can also be a key interaction in the formation of cocrystals with other halogenated molecules. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can exhibit distinct properties. The conformational flexibility of the methoxy group and the potential for different hydrogen and halogen bonding patterns make polymorphism a likely possibility for this compound. The choice of crystallization solvent and conditions can significantly influence which polymorphic form is obtained. researchgate.net Studies on pyridine-2,6-dicarboxamides have demonstrated the crucial role of molecular conformation in the formation of different polymorphs and their hydrates. researchgate.net

Self-Assembly Principles of Halogenated Aminopyridines

The self-assembly of halogenated aminopyridines into ordered supramolecular architectures is driven by a hierarchy of non-covalent interactions. The primary driving force is often strong hydrogen bonding, which directs the initial formation of well-defined aggregates like dimers or tapes. nih.gov These primary structures then further assemble into more complex three-dimensional networks through weaker interactions such as halogen bonds (Cl···Cl or Cl···N), π–π stacking, and C-H···Cl/O contacts. nih.gov

The chlorine atoms in this compound can participate in halogen bonding. A halogen bond is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov These interactions are increasingly recognized as a valuable tool in controlling crystal packing. nih.gov

The self-assembly process can also be influenced by the solvent and the presence of other molecules. acs.org For instance, the self-assembly of pyridine-substituted alkanethiols on gold surfaces is highly dependent on the substitution pattern, which affects the balance of intra- and intermolecular hydrogen bonding. acs.orghbku.edu.qa In solution, pyridine-containing macrocycles can undergo cooperative self-assembly into nanotubes, driven by a combination of π–π stacking and hydrogen bonding. nih.gov For this compound, a combination of N-H···N hydrogen bonding, halogen bonding, and potential π-stacking of the pyridine rings would be the guiding principles for its self-assembly into a stable crystalline solid.

Environmental Fate and Degradation Pathways of 2 Amino 3,5 Dichloro 6 Methoxypyridine

Identification as a Metabolite of Fluroxypyr (B1673483)

2-Amino-3,5-dichloro-6-methoxypyridine has been identified as a soil metabolite of the herbicide fluroxypyr. In soil, fluroxypyr undergoes microbial degradation, leading to the formation of several breakdown products, including this compound (also known in literature as F-MP or fluroxypyr-methoxypyridine) and 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P). nih.govresearchgate.net

Laboratory studies investigating the degradation of fluroxypyr in soil collected from railway tracks found that a mean of 8.0 ± 2% of the applied fluroxypyr was transformed into this compound. nih.gov Field dissipation studies have also confirmed the presence of this metabolite in the top layers of soil (0-6 inches) following the application of fluroxypyr-MHE (the 1-methylheptyl ester of fluroxypyr). herts.ac.uk For instance, in one field study, it was detected at maximum concentrations ranging from 25 to 50 ng/g. herts.ac.uk

Microbial Degradation Studies in Environmental Matrices

The persistence and degradation of this compound are key factors in its environmental impact. While the degradation of its parent compound, fluroxypyr, is well-documented, specific data on the further breakdown of this particular metabolite are more limited, with existing studies pointing towards its notable persistence.

Under aerobic conditions, this compound is characterized by its persistence in soil. nih.govherts.ac.uk Regulatory data indicates a typical aerobic soil degradation half-life (DT₅₀) of approximately 170 days. herts.ac.uk This contrasts sharply with its co-metabolite, fluroxypyr-pyridinol (F-P), which degrades much more rapidly, with an average half-life of about 10 days. nih.gov

In laboratory soil degradation studies, this compound was not observed to degrade to any significant degree over the course of the experiments, resulting in its slow accumulation in the soil. nih.gov This pattern of persistence and accumulation was also observed under field conditions. nih.gov The specific microbial pathways and subsequent breakdown products of this compound under aerobic conditions are not extensively detailed in the available scientific literature.

The biodegradation of pesticides is generally influenced by a variety of environmental factors, including soil type, moisture content, temperature, and the composition of microbial communities. researchgate.netnih.gov Studies on the parent compound, fluroxypyr, have shown that its degradation is affected by these variables. For example, the degradation of fluroxypyr is positively influenced by higher soil water content, which modulates microbial activity and the availability of the herbicide to microorganisms. nih.govresearchgate.net Temperature also plays a role, with degradation being accelerated at warmer temperatures, such as 35°C. researchgate.net The presence of organic matter can further facilitate degradation by supporting higher microbial activity. researchgate.net

While these factors are crucial for microbial activity in general, specific research detailing their direct influence on the degradation rate of this compound is limited. The observed persistence of this metabolite across different soil types in laboratory and field studies suggests it is highly recalcitrant to microbial attack under various conditions. nih.gov Its slow degradation implies that changes in temperature, soil type, or microbial communities may not significantly accelerate its breakdown. nih.gov

Interactive Table: Degradation Half-life of Fluroxypyr and its Metabolites

| Compound | Matrix | Condition | Half-life (DT₅₀) | Reference |

|---|---|---|---|---|

| Fluroxypyr | Soil | Aerobic | 28 - 78 days | nih.gov |

| Fluroxypyr | Soil | Aerobic | 23 days | epa.gov |

| Fluroxypyr | Aquatic | Anaerobic | 8 days | epa.gov |

| This compound | Soil | Aerobic | ~170 days | herts.ac.uk |

| 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P) | Soil | Aerobic | ~10 days | nih.gov |

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic mechanisms such as hydrolysis can contribute to the degradation of chemical compounds in the environment.

There is a lack of specific data in the scientific literature concerning the hydrolysis of this compound. Studies on its parent compound, fluroxypyr, have shown that its hydrolysis is dependent on both pH and temperature, with the process being accelerated by alkaline conditions and higher temperatures. researchgate.net However, it cannot be assumed that this metabolite will exhibit the same hydrolysis behavior. Given its persistence in soil, it is possible that this compound is also stable in aqueous systems under typical environmental pH and temperature ranges, but dedicated studies are required to confirm this.

Photolysis and Photodecomposition Pathways (UV light, sunlight, photosensitizers)

Direct scientific studies detailing the photolysis and photodecomposition pathways of this compound are not readily found. However, research on other chlorinated pyridine (B92270) herbicides like picloram (B1677784) and aminopyralid (B1667105) indicates that photodegradation can be a significant dissipation pathway.

For instance, picloram is known to degrade when exposed to sunlight, both in aqueous solutions and on soil surfaces. invasive.org The rate of this degradation is influenced by environmental conditions, with more rapid breakdown observed in clear, moving water. invasive.org Similarly, aminopyralid can undergo rapid photolysis in shallow, clear water, with a reported half-life of as little as 0.6 days under favorable light conditions. mass.govepa.gov On soil, its photodegradation is slower. mass.gov The degradation of these related compounds often involves the cleavage of the pyridine ring and the loss of substituent groups. Given the presence of a chromophore (the pyridine ring) and chlorine substituents in this compound, it is plausible that it would also be susceptible to photodegradation by UV light and sunlight. The methoxy (B1213986) group might also influence the degradation pathway. However, without specific studies, the precise byproducts and degradation rates remain speculative.

Table 1: Photodegradation Half-lives of Structurally Related Pyridine Herbicides

| Compound | Environmental Compartment | Half-life | Conditions |

| Aminopyralid | Shallow, clear water | 0.6 days | Favorable light conditions |

| Aminopyralid | Soil surface | 72.2 days | - |

| Picloram | Aqueous solution | 2 to 3 days | - |

| Picloram | Soil surface | 15% degradation in 1 week | - |

This table presents data for structurally related compounds to infer potential behavior, not direct data for this compound.

Analytical Methodologies for Environmental Monitoring and Quantification

Specific analytical methods for the routine environmental monitoring of this compound are not established in the available literature. However, methods developed for other pyridine herbicides like clopyralid (B1669233) and aminopyralid provide a strong starting point for developing such methodologies.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the predominant techniques for analyzing pyridine-based herbicides in various environmental matrices. nih.gov These methods offer high sensitivity and selectivity. For instance, a highly sensitive method for clopyralid in compost utilizes UPLC-MS/MS. nih.gov

The development of an analytical method for this compound would likely involve:

Sample Extraction: Using techniques like solid-phase extraction (SPE) to isolate and concentrate the analyte from water or soil samples. eag.comlongdom.org

Chromatographic Separation: Employing a C18 or similar reversed-phase HPLC column to separate the compound from other matrix components. longdom.orgsielc.com

Detection and Quantification: Utilizing LC-MS/MS for sensitive and specific detection, monitoring for the parent ion and specific fragment ions. eag.com

Table 2: Common Analytical Techniques for Related Pyridine Compounds

| Analytical Technique | Compound(s) | Matrix | Key Features |

| UPLC-MS/MS | Clopyralid | Cattle Manure Compost | Highly sensitive and effective for routine analysis. nih.gov |

| LC-HRMS | Clopyralid, Aminopyralid | Soil, Compost, Fertilizers | Uses a specific extraction method with a molecular-imprinted polymer. nibio.no |

| HPLC | Clopyralid | Formulations | Used for quality control and routine analysis. longdom.org |

| LC/MS-MS | Clopyralid | Animal Tissues | Direct detection without derivatization. eag.com |

This table illustrates methods for similar compounds that could be adapted for this compound.

Predictive Models for Environmental Persistence and Bioavailability

Predictive models for the environmental persistence and bioavailability of this compound have not been specifically developed or published. However, data from related pyridine herbicides can offer insights into the factors that would be important in such models.

The persistence of compounds like aminopyralid and picloram in the environment is highly variable and depends on soil type, moisture, temperature, and microbial activity. invasive.orgmass.gov For example, the soil half-life of aminopyralid can range from 31.5 to 193 days. mass.gov These compounds are generally mobile in soil and can have the potential to leach into groundwater. mass.gov

Predictive models for this compound would need to consider:

Soil Sorption Coefficient (Koc): To predict its mobility in soil.

Aerobic and Anaerobic Degradation Rates: To estimate its persistence in different soil and aquatic environments.

Aqueous Photolysis Rate: To determine its stability in surface waters.

Given that aminopyralid is expected to be moderately persistent and highly mobile, it is reasonable to hypothesize that this compound could exhibit similar characteristics. epa.gov However, the specific influence of the methoxy group on its persistence and bioavailability would need to be experimentally determined.

Emerging Research Directions and Potential Applications

Catalytic Applications of Pyridine (B92270) Derivatives (e.g., as ligands in metal complexes)

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, widely recognized for their ability to act as ligands in metal complexes. nih.gov The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. This interaction is foundational to their application in catalysis, where the electronic and steric properties of the pyridine ligand can be fine-tuned to control the activity and selectivity of the metal center. nih.gov

Research into pyridine-based ligands has led to the development of catalysts for a multitude of organic transformations. While specific catalytic applications for 2-Amino-3,5-dichloro-6-methoxypyridine have not been extensively reported, its structural motifs are present in ligands used in various catalytic systems. The exploration of this and similar polysubstituted pyridines as ligands for transition metal catalysts represents a promising area for future research, potentially leading to novel catalysts for cross-coupling reactions, hydrogenations, or asymmetric synthesis. nih.gov

Materials Science Applications (e.g., organic-inorganic hybrid materials)

The field of materials science is continuously seeking new molecular components to construct advanced materials with tailored properties. Organic-inorganic hybrid materials, which combine organic and inorganic components at the molecular scale, have garnered significant attention due to their potential to exhibit synergistic or novel functionalities. mdpi.comrsc.org

Polysubstituted pyridines are attractive candidates for use as organic building blocks or "linkers" in these hybrid materials. nih.gov Their rigid aromatic structure can provide a robust framework, while the functional groups attached to the pyridine ring can direct the assembly of the material and impart specific properties. One prominent class of such materials is Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters connected by organic linkers. mdpi.com The design and modification of these organic ligands are pivotal in tailoring the resulting MOF for specific applications, such as gas storage, separation, or catalysis. mdpi.com

With its multiple functional groups capable of coordination (amino, pyridine nitrogen) and forming other intermolecular interactions, this compound could potentially serve as a versatile linker in the synthesis of novel MOFs or other coordination polymers. Furthermore, pyridine-containing polymers and functional nanomaterials have shown diverse applications, and the incorporation of highly functionalized pyridines could lead to materials with unique optical, electronic, or thermal properties. nih.govresearchgate.net

Development of Novel Synthetic Methodologies and Process Intensification

While established routes to polysubstituted pyridines exist, the development of more efficient, sustainable, and versatile synthetic methodologies remains a key objective in organic chemistry. Modern synthetic strategies are increasingly focused on process intensification—achieving higher yields and purity under milder conditions with reduced waste.

Key emerging methodologies in pyridine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom and step economy. nih.govrsc.orgresearchgate.net MCRs are a powerful tool for rapidly generating libraries of structurally diverse pyridines.

Nanocatalysis: The use of catalysts at the nanometer scale offers advantages such as high surface area-to-volume ratios, leading to enhanced catalytic activity and often milder reaction conditions. rsc.orgrsc.org Nanocatalysts have been successfully applied to the synthesis of polyfunctionalized pyridines, providing a green and efficient alternative to traditional methods. researchgate.net

C-H Activation/Functionalization: Directly modifying the carbon-hydrogen bonds of a pre-existing pyridine ring is a highly efficient strategy for synthesizing complex derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences.

Novel Cycloaddition/Cycloreversion Processes: Merged cycloaddition and cycloreversion reactions using precursors like 1,4-oxazinones have proven to be a reliable method for preparing highly substituted pyridines that may be difficult to access through other means. nih.gov

These advanced methodologies could be applied to develop improved syntheses of this compound and its analogs, facilitating their availability for further research and application.

| Modern Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form the product, which contains the essential parts of all starting materials. | High efficiency, atom economy, reduced waste, and operational simplicity. | nih.govrsc.org |

| Nanocatalysis | Use of nanoparticles as catalysts to accelerate chemical reactions. | High catalytic activity, mild reaction conditions, and potential for catalyst recyclability. | researchgate.netrsc.org |

| C–H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. | Increased step economy and reduced need for pre-functionalized substrates. | nih.gov |

| Cycloaddition/Cycloreversion | A pericyclic reaction sequence, such as a Diels-Alder/retro-Diels-Alder pathway, to construct the aromatic ring. | Access to complex and highly substituted pyridine patterns. | nih.gov |

Future Research Perspectives in Polysubstituted Pyridine Chemistry

The pyridine nucleus is a privileged scaffold that will continue to be a focal point of intensive research. nih.govnih.gov The future of polysubstituted pyridine chemistry, including compounds like this compound, is poised for significant advancement across several fronts.

A primary direction will be the systematic exploration of the functional applications of these complex molecules. This includes designing and screening new pyridine-based ligands for homogeneous and heterogeneous catalysis, as well as employing them as building blocks for novel functional materials like MOFs, polymers, and organic electronics.

Concurrently, the drive for green and sustainable chemistry will spur further innovation in synthetic methods. researchgate.net Research will likely focus on the use of bio-based catalysts, reactions in environmentally benign solvents like water, and the application of flow chemistry for safer and more scalable production. nih.gov The continued development of powerful synthetic tools like MCRs and C-H activation will enable chemists to access previously unattainable pyridine substitution patterns, expanding the chemical space for drug discovery and materials science. nih.govnih.gov Ultimately, the convergence of synthetic innovation and functional application will ensure that polysubstituted pyridines remain at the forefront of chemical science.

Q & A

Q. How to design derivatives for enhanced thermal stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) or steric hindrance. ’s thermal decomposition study shows that methyl groups increase stability by 10–15°C compared to hydrogen analogs. Computational thermodynamics (Gaussian) optimizes substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products